
1,1-Dimethylstannirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylstannirane is an organotin compound with the chemical formula C3H6Sn It is a member of the stannirane family, which are cyclic compounds containing a tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethylstannirane can be synthesized through several methods. One common approach involves the reaction of dimethyltin dichloride with a suitable base, such as sodium hydride, in an inert solvent like tetrahydrofuran. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethylstannirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dimethyltin oxide, while substitution reactions can produce various organotin derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylstannirane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotin compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It can be used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 1,1-Dimethylstannirane involves its interaction with various molecular targets. The tin atom in the compound can form bonds with other atoms, leading to the formation of new compounds. This interaction can affect various biochemical pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dimethyltin dichloride
- 1,1-Dimethyltin oxide
- 1,1-Dimethyltin hydroxide
Uniqueness
1,1-Dimethylstannirane is unique due to its cyclic structure, which imparts different chemical properties compared to its linear counterparts
Eigenschaften
CAS-Nummer |
834915-72-9 |
|---|---|
Molekularformel |
C4H10Sn |
Molekulargewicht |
176.83 g/mol |
IUPAC-Name |
1,1-dimethylstannirane |
InChI |
InChI=1S/C2H4.2CH3.Sn/c1-2;;;/h1-2H2;2*1H3; |
InChI-Schlüssel |
LXMSAELAXABPOO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn]1(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



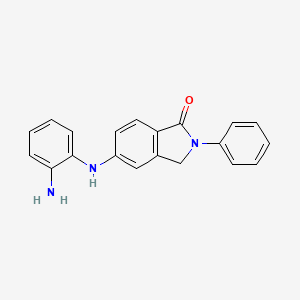

![N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14184597.png)
![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)
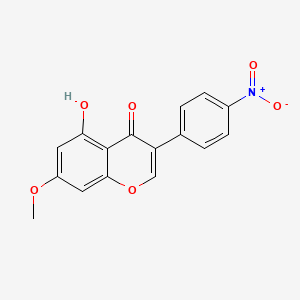

![5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid](/img/structure/B14184610.png)
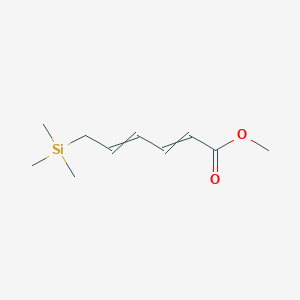
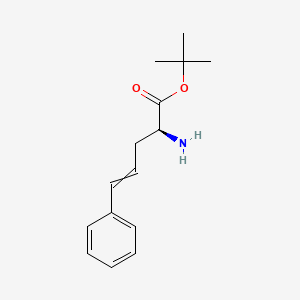
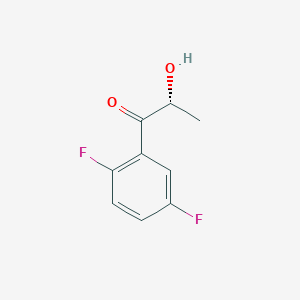
![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)
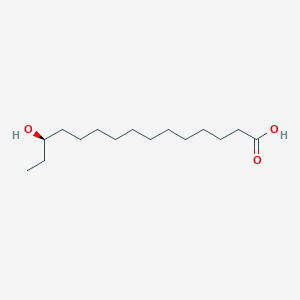
![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)
